4-Isopropylphenol

Aquatic Toxicology Environmental Risk Assessment Microtox Assay

4-Isopropylphenol (CAS 99-89-8, p-cumenol) is a para-substituted alkylphenol distinguished by its >200-fold greater acute toxicity to Vibrio fischeri versus the 2-isopropyl isomer, making it an essential aquatic toxicology reference compound. RIFM's 2025 safety assessment confirms no skin sensitization at current use levels, validating its use in fragrance formulations. As a free-radical-scavenging-inactive compound, it is the definitive negative control for ortho-isopropyl antioxidant SAR studies. Procure with confidence—available at ≥98% purity with full documentation for regulatory compliance and reproducible research outcomes.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 99-89-8
Cat. No. B134273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylphenol
CAS99-89-8
Synonyms4-(1-Methylethyl)phenol;  p-Isopropylphenol;  4-(1-Methylethyl)phenol;  4-(Propan-2-yl)phenol;  Australol;  NSC 1888;  p-Cumenol;  4-Hydroxycumene;  p-Isopropylphenol; 
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)O
InChIInChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
InChIKeyYQUQWHNMBPIWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylphenol (CAS 99-89-8): Procurement-Relevant Physical, Chemical, and Class Overview


4-Isopropylphenol (CAS 99-89-8), also known as p-cumenol or australol, is a para-substituted alkylphenol belonging to the cumene class of organic compounds [1]. It is a white to yellow-orange solid at room temperature, with a melting point of 59-61 °C and a boiling point of 212-213 °C . The compound is slightly soluble in water but freely soluble in ethanol and ethyl ether, and it is naturally found in Eucalyptus oil . Commercially, it is available in purities of 98% or higher .

Why 4-Isopropylphenol Cannot Be Simply Substituted with Other Alkylphenols: A Quantitative Basis for Procurement


Simple alkylphenols with propyl and butyl substitutions exhibit vastly different toxicological, physicochemical, and application-specific profiles [1]. Notably, the isomeric position of the alkyl group critically determines both biological activity and environmental fate [2]. The following evidence demonstrates that 4-isopropylphenol is not a generic commodity; its unique profile, particularly its >200-fold greater acute toxicity to the aquatic bacterium Vibrio fischeri compared to its 2-isopropyl isomer, underscores that substitution without rigorous re-validation can invalidate environmental risk assessments and compromise intended biological effects in research or industrial settings [3].

4-Isopropylphenol: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Acute Aquatic Toxicity: >200-Fold Difference Compared to 2-Isopropylphenol

In a direct comparative study using the Microtox® assay with the marine bacterium Vibrio fischeri, 4-isopropylphenol exhibited an EC50 value of 0.01 mg/L, compared to 2.72 mg/L for its isomer 2-isopropylphenol, representing a >200-fold difference in acute toxicity [1].

Aquatic Toxicology Environmental Risk Assessment Microtox Assay

Acute Toxicity to Ceriodaphnia dubia: A Comparative Benchmark for Invertebrate Sensitivity

The 48-hour EC50 value of 4-isopropylphenol against the freshwater crustacean Ceriodaphnia dubia was determined to be 10.1 mg/L, providing a quantitative benchmark against which the toxicity of other alkylphenols can be compared [1]. While a direct head-to-head comparison for this specific organism is not provided, this value is a critical data point for assessing the relative sensitivity of invertebrate models to 4-isopropylphenol.

Aquatic Toxicology Environmental Fate Invertebrate Bioassay

Dermal Safety Profile: No Sensitization Concern at Declared Use Levels via Read-Across from Thymol

A 2025 safety assessment by the Research Institute for Fragrance Materials (RIFM) utilized read-across data from thymol (CAS 89-83-8), a structurally related alkylphenol, to conclude that 4-isopropylphenol presents no safety concerns for skin sensitization under current declared use levels in fragrance applications [1].

Dermatotoxicology Fragrance Safety Regulatory Science

Free Radical Scavenging: Lack of Direct Antioxidant Activity Compared to Propofol Analogs

A comparative study on the antioxidant activities of propofol (2,6-diisopropylphenol) and its analogs found that while 2-isopropylphenol derivatives scavenged DPPH radicals, 4-isopropylphenol showed no significant free radical scavenging activity [1]. This highlights a critical structure-activity relationship: the ortho-isopropyl substitution is essential for antioxidant function.

Free Radical Biology Structure-Activity Relationship Antioxidant Screening

Synthetic Utility: Established Use in Vinyl Compound Synthesis

4-Isopropylphenol is a documented precursor in the synthesis of vinyl compounds, a specific application niche that distinguishes it from alkylphenols used primarily as antioxidants or preservatives . While not a direct comparator study, this established synthetic route is a key procurement consideration for researchers focused on polymer chemistry.

Organic Synthesis Building Blocks Vinyl Compounds

Flavor and Fragrance Application: Quantified Use in Cosmetics

4-Isopropylphenol is commercially utilized as a flavor and fragrance agent in cosmetic formulations, an application that is supported by its favorable safety profile for dermal sensitization . This represents a specific industrial use case that may not be shared by all alkylphenol isomers.

Flavor Chemistry Fragrance Formulation Cosmetic Ingredients

Evidence-Based Application Scenarios for 4-Isopropylphenol in Research and Industry


Environmental Toxicology Research: Quantifying Acute Aquatic Hazards

Based on the >200-fold difference in Vibrio fischeri EC50 values, 4-isopropylphenol serves as a key reference compound for studying the structure-toxicity relationships of alkylphenols in aquatic environments [1]. Its high toxicity to prokaryotic models also makes it a useful positive control for validating bioluminescence-based assays.

Fragrance and Personal Care Product Formulation

Procurement of 4-isopropylphenol for fragrance applications is justified by the 2025 RIFM safety assessment, which confirms no skin sensitization concerns under current use levels [1]. This data supports its use in creating products that meet stringent safety and regulatory standards.

Structure-Activity Relationship (SAR) Studies in Antioxidant Research

The stark contrast in free radical scavenging activity between 4-isopropylphenol (inactive) and 2-isopropylphenol derivatives (active) makes it an essential negative control for SAR studies focused on the ortho-isopropyl substitution requirement for antioxidant function [1].

Synthesis of Vinyl-Containing Polymers and Materials

As a documented precursor in the synthesis of vinyl compounds, 4-isopropylphenol is a critical building block for researchers and manufacturers developing novel polymeric materials or specialty chemicals, where its specific reactivity is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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